Aminomalononitrile
Overview
Description
Aminomalononitrile is a highly functionalized molecule that contains two nucleophilic centers (-NH₂ and R-CH) and two electrophilic centers (-CN). It is a key intermediate in prebiotic chemistry and has been identified as a common intermediate in the prebiotic chemistry of hydrogen cyanide and formamide . This compound plays a crucial role in the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminomalononitrile can be synthesized through the reduction of oximinomalononitrile or phenazomalononitrile using unoxidized aluminum, zinc in acid media, potassium dithionite, or sodium dithionite . The reaction mixture is externally cooled until the initial exothermic reaction is substantially complete. The this compound formed is often isolated as a salt such as the hydrochloride, hydrobromide, or toluenesulfonate .
Industrial Production Methods: The industrial production of this compound involves the reduction of oximinomalononitrile using amalgamated aluminum in tetrahydrofuran under controlled temperature conditions . The reaction is typically carried out in a round-bottomed flask equipped with a stirrer, thermometer, and powder funnel. The mixture is cooled using a dry ice-acetone bath to maintain the temperature between -15°C to -30°C .
Chemical Reactions Analysis
Types of Reactions: Aminomalononitrile undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form imidazole intermediates.
Reduction: It can be reduced to form diaminomaleononitrile.
Substitution: this compound can undergo substitution reactions to form amino imidazole carbonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as unoxidized aluminum and zinc in acid media are commonly used.
Substitution: Substitution reactions often involve the use of formic acid as a simple C-1 donor reagent.
Major Products Formed:
Oxidation: Imidazole intermediates.
Reduction: Diaminomaleononitrile.
Substitution: Amino imidazole carbonitrile derivatives.
Scientific Research Applications
Aminomalononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of imidazole and purine derivatives.
Biology: this compound-based coatings are used in surface functionalization for bio-applications.
Medicine: this compound derivatives have shown significant activity against influenza A virus.
Industry: It is used in the preparation of films and materials with unique polymeric structures.
Mechanism of Action
Aminomalononitrile exerts its effects through the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases . The molecular targets and pathways involved include the prebiotic chemistry of hydrogen cyanide and formamide, leading to the synthesis of complex heterocyclic derivatives . The polymerization of this compound involves dehydrocyanation and deamination processes .
Comparison with Similar Compounds
Iminoacetonitrile: A dimer of hydrogen cyanide.
Diaminomaleononitrile: A tetramer of hydrogen cyanide.
Comparison: Aminomalononitrile is unique due to its dual nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical reactions . Unlike iminoacetonitrile and diaminomaleononitrile, this compound plays a crucial role in the formation of imidazole intermediates, which are essential for the synthesis of purine and pyrimidine nucleobases .
Biological Activity
Aminomalononitrile (AMN), a compound derived from hydrogen cyanide, has garnered attention in various fields, particularly in prebiotic chemistry and medicinal applications. This article delves into the biological activity of AMN, highlighting its potential as an antiviral agent and its applications in drug delivery systems.
Overview of this compound
This compound is recognized for its role in prebiotic chemistry, serving as a precursor to various biologically relevant compounds. Its structure allows for the formation of diverse derivatives that exhibit significant biological activities, particularly in the synthesis of imidazole and purine derivatives.
Antiviral Activity
Recent studies have demonstrated that AMN-inspired compounds possess notable antiviral properties. For instance, amino imidazole carbonitrile derivatives synthesized from AMN have shown significant activity against the influenza A virus. These derivatives were developed through a multicomponent microwave-assisted reaction, which enhances chemical diversity and yields compounds with high antiviral potential.
Case Study: Antiviral Efficacy
In a study published in 2021, researchers synthesized a series of amino imidazole carbonitrile derivatives using AMN as a key reactant. The resulting compounds were evaluated for their antiviral activity against influenza A virus. The findings indicated that certain derivatives exhibited strong inhibition of viral budding, thereby preventing the spread of the virus to adjacent cells. This suggests that AMN can serve as a valuable starting material for developing new antiviral agents targeting influenza and potentially other viral infections .
Drug Delivery Applications
This compound has also been explored for its utility in drug delivery systems, particularly through its incorporation into metal-organic frameworks (MOFs). A recent study focused on this compound-coated calcium-strontium MOFs demonstrated promising results in antibacterial applications.
Table: Characteristics of AMN-Coated MOFs
Property | Ca-Sr-MOF | Ca-Sr-AMN-MOF |
---|---|---|
Drug Loading Efficiency | 55.15% | 9.1% |
Cumulative Drug Release | 55.15% | 9.1% |
Antibacterial Activity | Effective against E. coli | Enhanced performance due to AMN coating |
The study indicated that the AMN coating improved the hydrophilicity of the MOF surface, facilitating better drug loading and release profiles. The tetracycline-loaded AMN-coated MOF exhibited enhanced antibacterial effectiveness against Gram-negative bacteria, demonstrating the potential of AMN in developing advanced drug delivery systems .
Chemical Reactivity and Synthesis
AMN's chemical reactivity has been extensively studied, revealing its ability to undergo various transformations that lead to biologically active compounds. For example, AMN can react with simple amines to form complex heterocycles, which are crucial in the development of bioactive molecules.
The synthesis pathways involving AMN often utilize microwave-assisted techniques that accelerate reactions and improve yields. These methods have been shown to produce imidazole derivatives that are essential precursors for purine nucleobases, further emphasizing the compound's significance in biochemistry and pharmacology .
Properties
IUPAC Name |
2-aminopropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKXRIMUVUELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199760 | |
Record name | Aminomalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-05-5 | |
Record name | Aminomalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminomalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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